molecular formula C22H15N3O4 B12534487 (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate CAS No. 821791-63-3

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate

Cat. No.: B12534487
CAS No.: 821791-63-3
M. Wt: 385.4 g/mol
InChI Key: NYYIKGNQKYGABE-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorenylmethyl group attached to a nitro-substituted indazole carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate typically involves the reaction of 5-nitro-1H-indazole-1-carboxylic acid with (9H-fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: (9H-Fluoren-9-YL)methyl 5-amino-1H-indazole-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitro-1H-indazole-1-carboxylic acid and 9H-fluoren-9-ylmethanol.

Scientific Research Applications

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorenylmethyl group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: Another fluorenylmethyl derivative with different biological activities.

    9H-fluoren-9-ylmethyl 5-nitroindole-1-carboxylate: A structurally similar compound with a different core structure (indole instead of indazole).

Uniqueness

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is unique due to the combination of the fluorenylmethyl group and the nitro-substituted indazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

821791-63-3

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 5-nitroindazole-1-carboxylate

InChI

InChI=1S/C22H15N3O4/c26-22(24-21-10-9-15(25(27)28)11-14(21)12-23-24)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2

InChI Key

NYYIKGNQKYGABE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4

Origin of Product

United States

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